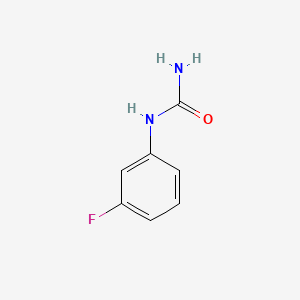

3-Fluorophenylurea

Overview

Description

3-Fluorophenylurea is a chemical compound with the molecular formula C7H7FN2O . It is a solid substance .

Molecular Structure Analysis

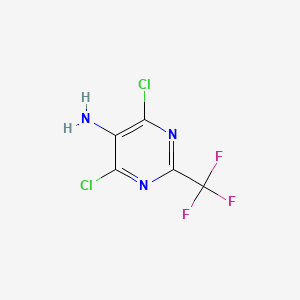

The molecular structure of 3-Fluorophenylurea consists of a phenyl group (a ring of six carbon atoms) attached to a urea group (a carbonyl group flanked by two amine groups), with one of the phenyl group’s hydrogen atoms replaced by a fluorine atom . The InChI code for 3-Fluorophenylurea is 1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) .Physical And Chemical Properties Analysis

3-Fluorophenylurea is a solid at room temperature . It has a molecular weight of 154.14 g/mol . Its boiling point is between 149-154 degrees Celsius .Scientific Research Applications

Biomedical Imaging

3-Fluorophenylurea: can be utilized in the development of fluorescent probes for biomedical imaging. These probes can help in visualizing cellular processes and structures, aiding in the diagnosis and monitoring of diseases .

Agriculture

In agriculture, 3-Fluorophenylurea derivatives may serve as precursors for the synthesis of agrochemicals like pesticides or herbicides, contributing to crop protection and management strategies .

Medicine

The compound’s potential in medicine includes its use in drug delivery systems, where it could be part of the molecular structure of carriers that transport therapeutic agents to specific sites within the body .

Environmental Science

3-Fluorophenylurea: might be involved in environmental science as a component in the synthesis of materials for water purification, pollution control, and the development of sensors for environmental monitoring .

Materials Science

In materials science, 3-Fluorophenylurea could be key in creating advanced polymers with specific fluorescent properties for use in photonics, sensing technologies, and smart materials .

Analytical Chemistry

Analytical chemistry could benefit from 3-Fluorophenylurea in the design of assays and sensors, particularly those that rely on fluorescence for the detection and quantification of various analytes .

Biochemistry

3-Fluorophenylurea: may play a role in biochemistry research, particularly in the study of protein interactions and enzyme kinetics, where its fluorescent properties can be harnessed for visualization and measurement purposes .

Pharmacology

In pharmacology, 3-Fluorophenylurea could be used in the synthesis of pharmaceutical compounds, potentially acting as a building block for drugs with specific targeting mechanisms .

Industrial Processes

While not directly related to 3-Fluorophenylurea , it’s worth noting that green chemistry principles are increasingly being applied in industrial processes to enhance sustainability and reduce environmental impact. Compounds like 3-Fluorophenylurea could be synthesized using greener methods, contributing to more eco-friendly industrial practices .

Safety and Hazards

3-Fluorophenylurea is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVWURSZQFCLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227815 | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenylurea | |

CAS RN |

770-19-4 | |

| Record name | N-(3-Fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

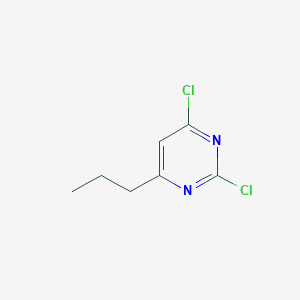

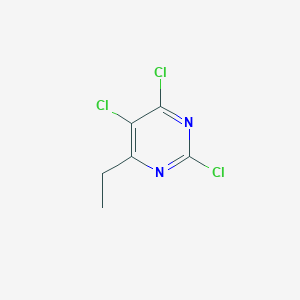

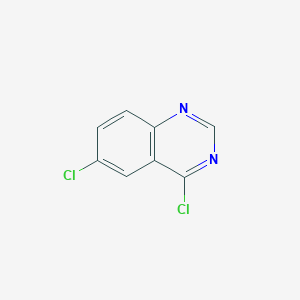

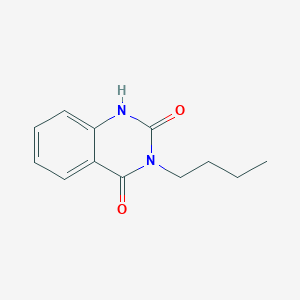

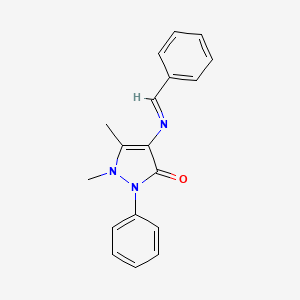

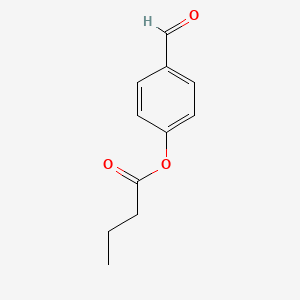

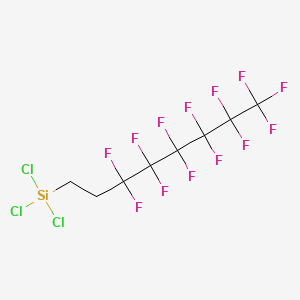

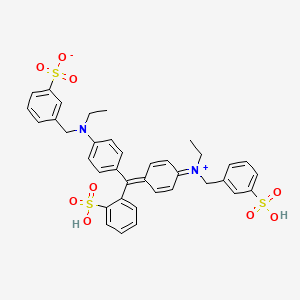

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a 3-fluorophenylurea group at the R(3) position of the benzazepine scaffold affect the antagonist activity against the neuropeptide Y Y1 receptor?

A1: The research paper demonstrates that incorporating a 3-fluorophenylurea group at the R(3) position of the benzazepine scaffold significantly enhances the antagonist activity against the neuropeptide Y Y1 receptor. [] While the exact mechanism of action isn't fully elucidated within this study, the presence of this group likely contributes to improved binding affinity and selectivity for the Y1 receptor. This improvement could be attributed to various factors such as enhanced interactions with the receptor binding site (e.g., through hydrogen bonding, pi-stacking) or optimized physicochemical properties of the molecule. Further studies would be needed to fully characterize the binding interactions and molecular mechanisms responsible for the observed increase in antagonist activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.